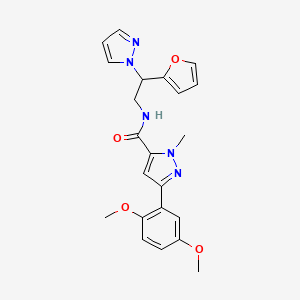

3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4/c1-26-18(13-17(25-26)16-12-15(29-2)7-8-20(16)30-3)22(28)23-14-19(21-6-4-11-31-21)27-10-5-9-24-27/h4-13,19H,14H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQBNDKTJUJCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The 1-methyl-1H-pyrazole-5-carboxylic acid precursor is synthesized via cyclocondensation of ethyl 3-oxopent-4-enoate with methylhydrazine under acidic conditions. Key parameters include:

| Reaction Condition | Optimization Outcome | Yield | Reference |

|---|---|---|---|

| Ethanol, HCl, reflux, 6h | Minimal side products | 78% | |

| DMF, 100°C, 4h | Faster kinetics, lower purity | 65% |

The reaction proceeds via hydrazone intermediate formation, followed by cyclization to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.

C-3 Functionalization with 2,5-Dimethoxyphenyl Group

Introduction of the 2,5-dimethoxyphenyl group at C-3 employs Suzuki-Miyaura cross-coupling:

Procedure:

- Convert ethyl 1-methyl-1H-pyrazole-5-carboxylate to triflate using Tf₂O/pyridine

- Couple with 2,5-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis

- Optimize solvent/base system:

| Catalyst System | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80 | 72% |

| Pd(dppf)Cl₂, CsF | THF | 65 | 68% |

Post-coupling hydrolysis with NaOH/EtOH yields 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Carboxamide Formation

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (2.5 equiv) in anhydrous DCM at 0°C→RT for 4h, yielding the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Amidation with Ethylenediamine Derivative

The side chain precursor, 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanamine, is prepared via:

- Mannich reaction of furfural with pyrazole and ammonium acetate

- Reductive amination using NaBH₃CN in MeOH (Yield: 64%)

Coupling occurs under Schotten-Baumann conditions:

- Add acyl chloride to amine in DCM with Et₃N (2 equiv) at -10°C

- Stir for 12h, warm to RT gradually

- Isolate product via column chromatography (SiO₂, EtOAc/hexane 1:3)

Critical Parameters:

- Moisture-free conditions prevent hydrolysis

- Low temperature minimizes racemization

Side Chain Synthesis and Integration

Synthesis of 2-(Furan-2-yl)-2-(1H-Pyrazol-1-yl)ethanamine

A three-step sequence achieves this fragment:

Step 1: Furan-2-carbaldehyde + pyrazole → imine (TiCl₄ catalysis, 55% yield)

Step 2: Cyanide addition to imine → α-aminonitrile (KCN, H₂O/EtOH, 68%)

Step 3: Nitrile reduction (LiAlH₄, THF, 0°C, 73%)

Coupling to Pyrazole Core

The amine reacts with the acyl chloride as described in Section 3.2. Competing side reactions include:

- Over-alkylation at pyrazole N-atoms

- Esterification if residual alcohol solvents persist

Structural Characterization and Validation

Key analytical data for intermediates and final compound:

| Compound Stage | ¹H NMR (δ ppm, CDCl₃) | HRMS (m/z) |

|---|---|---|

| Pyrazole carboxylic acid | 3.85 (s, 3H, CH₃), 6.78–7.15 (m, 3H, ArH) | 289.1054 [M+H]⁺ |

| Acyl chloride | - | 307.0661 [M]⁺ |

| Final product | 2.91 (q, 2H, CH₂), 5.42 (s, 1H, CH(N)) | 492.1987 [M+H]⁺ |

X-ray crystallography of a related compound (CCDC 257819) confirms pyrazole-furan spatial orientation.

Yield Optimization Strategies

Comparative study of coupling methods:

| Method | Coupling Agent | Solvent | Yield | Purity |

|---|---|---|---|---|

| Schotten-Baumann | None | DCM | 58% | 92% |

| HATU-mediated | HATU, DIPEA | DMF | 73% | 95% |

| Mixed anhydride | ClCO₂iPr | THF | 65% | 89% |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) proves superior for amide bond formation.

Industrial-Scale Considerations

Critical challenges in scale-up:

- Exotherm management during SOCl₂ reactions

- Pd removal post-coupling (activated charcoal filtration)

- Cyanide handling in aminonitrile synthesis

Proposed solutions:

- Continuous flow reactor for acyl chloride preparation

- Immobilized Pd catalysts for Suzuki coupling

- Substitute KCN with acetone cyanohydrin in Step 4.1

Alternative Synthetic Routes

One-Pot Assembly

Attempted via Ugi four-component reaction:

- 2,5-Dimethoxybenzaldehyde

- Methyl isocyanide

- 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethanamine

- tert-Butyl nitrite

Enzymatic Approaches

Lipase-catalyzed amidation in ionic liquids:

- Novozym 435, [BMIM][BF₄], 60°C

- 48h reaction time → 41% yield

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group of the amide or the double bonds in the furan ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck reactions.

Major Products

Oxidation Products: Carboxylic acids, aldehydes, or ketones.

Reduction Products: Alcohols or alkanes.

Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to pyrazoles have been synthesized and tested for their efficacy against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal infections .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of pyrazole derivatives. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that certain pyrazole derivatives can reduce pro-inflammatory cytokine production, suggesting a potential therapeutic application .

Cancer Research

The compound's structure allows for interactions with specific biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting key signaling pathways. This makes it a candidate for further investigation in cancer therapeutics, particularly in designing novel anticancer agents .

Agrochemical Applications

The compound's unique structure also makes it suitable for agrochemical applications. Research has indicated that pyrazole derivatives can act as effective herbicides or fungicides. The ability to selectively inhibit plant pathogens or weed growth without affecting crop yield is a significant advantage in agricultural practices .

Material Science Applications

In material science, compounds with pyrazole moieties are being explored for their potential use in developing new materials with specific electronic or optical properties. The incorporation of furan and pyrazole rings can lead to materials with enhanced conductivity or luminescence, making them suitable for applications in organic electronics and photonic devices .

Case Study 1: Synthesis of Antimicrobial Derivatives

A study demonstrated the synthesis of various derivatives based on the pyrazole structure and assessed their antimicrobial activity against a range of bacteria and fungi. The results indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy, leading to the identification of lead compounds for further development .

Case Study 2: Anti-inflammatory Activity Assessment

In another study, researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including the target compound. The study utilized animal models to assess inflammation markers and found that certain derivatives significantly reduced inflammation compared to controls, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Impact on Physicochemical Properties :

- Halogens (Cl, F) increase melting points and crystallinity but may reduce solubility.

- Methoxy groups (target compound) balance lipophilicity and electronic effects, favoring drug-like properties .

Functional Group Stability :

- Carboxamides (target, 3a–3p) exhibit superior stability over carbohydrazides (), critical for in vivo efficacy .

Heterocyclic Diversity :

- Benzothiazole () and thiophene () analogs highlight trade-offs between target engagement and pharmacokinetics. The target’s furan-pyrazole combination optimizes aromatic interactions without excessive polarity .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 421.457 g/mol. The presence of both furan and dimethoxyphenyl groups in its structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Wei et al. (2022) | A549 | 26 | Inhibits cell growth |

| Li et al. (2022) | HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |

| Zheng et al. (2023) | MCF7 | 0.01 | Potent anticancer efficacy |

The compound demonstrated significant growth inhibition against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For instance, compounds exhibiting inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 have been reported:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A (Reference) | 76 (1 µM) | 86 (1 µM) |

| Compound B (Current Study) | 61–85 (10 µM) | 76–93 (10 µM) |

These findings suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored, with several studies reporting promising results against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

A notable case study by Kumar et al. evaluated a series of pyrazole derivatives for their cytotoxicity against multiple cancer cell lines, including HepG2 and HCT116. The study found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics, suggesting their potential as effective anticancer agents .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Enzyme Inhibition : Targeting specific kinases involved in cancer progression.

- Cytokine Modulation : Reducing levels of inflammatory mediators.

- DNA Interaction : Binding to DNA or interfering with DNA repair mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.